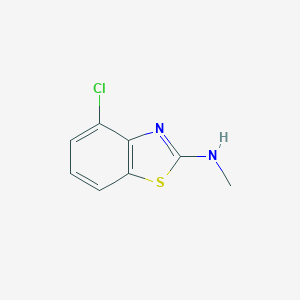

4-chloro-N-methyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-chloro-N-methyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 4-chloro-N-methyl-1,3-benzothiazol-2-amine, they do provide insights into similar compounds that can help infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents. For instance, the synthesis of Benzothiazol-2-yl-(4-chloro-benzylidene)-amine is achieved by reacting 2-aminobenzothiazole with 4-chlorobenzaldehyde . This method could potentially be adapted to synthesize 4-chloro-N-methyl-1,3-benzothiazol-2-amine by using appropriate methylating agents to introduce the N-methyl group.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied using various techniques. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a slight dihedral angle between them . This information suggests that 4-chloro-N-methyl-1,3-benzothiazol-2-amine may also exhibit a planar structure around the benzothiazole moiety, which could influence its binding interactions with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. The paper on the synthesis of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate describes reactions with ammonia, primary and secondary amines, hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of substituted benzothiazoles . These reactions highlight the reactivity of the benzothiazole ring and suggest that 4-chloro-N-methyl-1,3-benzothiazol-2-amine could also undergo similar reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be deduced from spectroscopic and computational studies. For instance, the DFT, molecular docking, and experimental FT-IR, FT-Raman, and NMR studies on a related compound provide insights into its molecular stability, charge distribution, and electronic properties . These studies indicate that the compound has a significant dipole moment and polarizability, which are important factors in determining intermolecular interactions. By analogy, 4-chloro-N-methyl-1,3-benzothiazol-2-amine is likely to have similar properties that could be explored for pharmaceutical and medicinal applications.

Applications De Recherche Scientifique

Synthesis and Structural Properties

4-Chloro-N-methyl-1,3-benzothiazol-2-amine is a pivotal compound in the synthesis of novel organic compounds. For instance, Issac and Tierney (1996) explored the synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting the versatility of related compounds in organic synthesis (Issac & Tierney, 1996).

Chemistry and Properties of Benzothiazole Derivatives

The chemistry of benzothiazoles, including derivatives of 4-chloro-N-methyl-1,3-benzothiazol-2-amine, has been extensively reviewed for its diverse applications. Boča, Jameson, and Linert (2011) provided a comprehensive review of the chemistry and properties of benzothiazole compounds, summarizing their preparation, properties, and applications across various fields (Boča, Jameson, & Linert, 2011).

Modern Synthesis and Applications

Recent advances have been made in the synthesis and transformations of benzothiazole derivatives, demonstrating their biological activity and potential in drug development. Zhilitskaya, Shainyan, and О. Yarosh (2021) reviewed modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, covering literature since 2015. This review highlighted the biologically active and industrially demanded compounds, showing how these derivatives serve as reactive building blocks for the development of new drugs and materials (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Medicinal Chemistry and Drug Discovery

The benzothiazole scaffold, including 4-chloro-N-methyl-1,3-benzothiazol-2-amine derivatives, plays a crucial role in medicinal chemistry. Bhat and Belagali (2020) reviewed the structural activity relationship and importance of benzothiazole derivatives in medicinal chemistry, underscoring their varied biological activities and their significance as key moieties in drug discovery (Bhat & Belagali, 2020).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Orientations Futures

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . To date, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Propriétés

IUPAC Name |

4-chloro-N-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAWLEYCNOWRHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methyl-1,3-benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

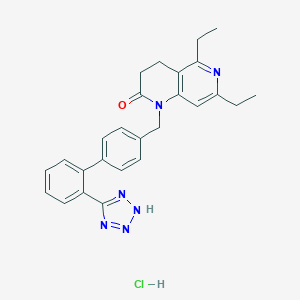

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)

![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)